Dapoxetine

Beschreibung

Eigenschaften

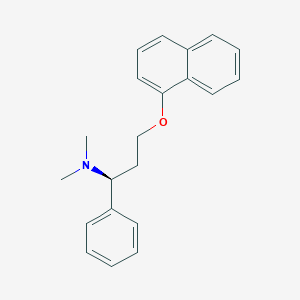

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129938-20-1 (hydrochloride) | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0057627 | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119356-77-3, 129938-20-1 | |

| Record name | Dapoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Table 1: Yield and Enantiomeric Purity Across Methods

Table 2: Reaction Conditions and Solvents

| Method | Temperature Range (°C) | Solvent System | Reaction Time (h) |

|---|---|---|---|

| Chiral Resolution | 0–35 | Dichloromethane/EtOAc | 40 |

| Asymmetric Synthesis | -78 to 85 | THF/1,4-Dioxane | 15 |

| Catalytic Reduction | 0–80 | 1,4-Dioxane | 10 |

| Reductive Amination | 85 | Aqueous/EtOAc | 8 |

Analyse Chemischer Reaktionen

Dapoxetin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dapoxetin kann zu Dapoxetin-N-oxid oxidiert werden.

Reduktion: Reduktionsreaktionen können Dapoxetin in seine Desmethyl- und Didesmethyl-Derivate umwandeln.

Substitution: Substitutionsreaktionen können am Naphthylring oder an der Aminogruppe auftreten

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Dapoxetin-N-oxid, Desmethyldapoxetin und Didesmethyldapoxetin .

Wissenschaftliche Forschungsanwendungen

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE in men aged 18 to 64 years. Clinical trials have demonstrated significant improvements in intravaginal ejaculatory latency time (IELT), sexual satisfaction, and overall quality of life.

Efficacy Data

The following table summarizes key findings from various clinical trials evaluating the efficacy of this compound:

These studies consistently show that this compound significantly increases IELT compared to placebo, with improvements noted across different populations and settings.

Safety Profile

This compound has been generally well tolerated among users, with common adverse effects including nausea, dizziness, headache, and diarrhea. The incidence of these side effects is typically lower than that observed with other SSRIs due to its short half-life.

Adverse Events Data

The following table outlines the incidence of adverse events reported in clinical trials:

| Adverse Event | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Nausea | 10-15 | 5-10 |

| Dizziness | 5-10 | 2-5 |

| Headache | 5-10 | 3-5 |

| Diarrhea | 3-7 | 2-4 |

The data indicates that while some adverse events are reported more frequently in the this compound group, they are generally mild and transient.

Case Studies

Several case studies further illustrate the application of this compound in clinical practice:

- Case Study A : A 30-year-old male with a history of PE reported an IELT increase from approximately 1 minute to over 3 minutes after a single dose of this compound (60 mg) taken before intercourse. The patient reported improved sexual satisfaction and decreased anxiety related to performance.

- Case Study B : In a cohort study involving older men (ages 50-64), this compound was administered as needed for PE. Results showed a consistent increase in IELT from baseline values, with many participants expressing satisfaction with the treatment's effectiveness and tolerability.

Wirkmechanismus

Dapoxetine exerts its effects by inhibiting the serotonin transporter, which increases serotonin levels in the synaptic cleft . This action delays ejaculation by enhancing serotonin’s action at the postsynaptic receptors. The central ejaculatory neural circuit involves spinal and cerebral areas that form a highly interconnected network . This compound binds to serotonin, dopamine, and norepinephrine reuptake transporters, with a higher affinity for serotonin transporters .

Vergleich Mit ähnlichen Verbindungen

Traditional SSRIs (e.g., Paroxetine, Fluoxetine)

Key Differences :

PDE-5 Inhibitors (e.g., Tadalafil, Vardenafil)

Key Findings :

Biologische Aktivität

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of this compound, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:

| Parameter | 30 mg Dose | 60 mg Dose |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | 297 | 498 |

| Initial Half-Life (hours) | 1.31 | 1.42 |

| Terminal Half-Life (hours) | 18.7 | 21.9 |

This compound's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .

Efficacy in Clinical Trials

Numerous clinical trials have established this compound's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

- Baseline IELT : 0.9 minutes

- Post-Treatment IELT :

- Placebo: 1.9 minutes

- This compound 30 mg: 3.2 minutes

- This compound 60 mg: 3.5 minutes

The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .

Safety Profile and Adverse Events

This compound is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of this compound at varying dosages:

- Adverse Events Rates :

- This compound 30 mg: 15.8%

- This compound 60 mg: 34.4%

Notably, no new safety concerns were identified during these trials .

Case Studies and Long-Term Efficacy

Long-term studies have evaluated this compound's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.

Q & A

Basic: What experimental design principles are critical for randomized controlled trials (RCTs) evaluating Dapoxetine's efficacy in premature ejaculation (PE)?

Methodological Answer:

RCTs for this compound should adhere to the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to ensure clarity and reproducibility . Key elements include:

- Population: Men ≥18 years meeting DSM criteria for PE, with baseline intravaginal ejaculatory latency time (IELT) ≤2 minutes .

- Intervention: On-demand dosing (1–3 hours pre-intercourse) at 30 mg or 60 mg, compared to placebo .

- Outcome Measures: Stopwatch-measured IELT, validated patient-reported outcomes (e.g., Premature Ejaculation Profile), and safety profiles .

- Blinding: Double-blind protocols to minimize bias .

- Statistical Power: Large sample sizes (e.g., n=6,081 in phase 3 trials) to detect significant differences .

Advanced: How can researchers resolve contradictions in efficacy data between this compound studies, particularly variations in IELT improvements?

Methodological Answer:

Contradictions may arise from differences in dosing regimens, patient subgroups, or outcome measurement tools. Strategies include:

- Meta-Analysis: Pooling data from multiple RCTs using random-effects models to account for heterogeneity . Subgroup analyses (e.g., 30 mg vs. 60 mg on-demand, daily dosing) clarify dose-response relationships .

- Sensitivity Analysis: Excluding studies with high risk of bias (e.g., non-blinded designs) .

- Standardization: Adopting consistent IELT measurement protocols and validated patient-reported outcome tools across studies .

Basic: What spectroscopic and computational methods are used to study this compound’s interaction with DNA?

Methodological Answer:

- Fluorescence Quenching: Measures static quenching to confirm binding mechanisms (e.g., groove binding vs. intercalation) .

- Circular Dichroism (CD): Detects conformational changes in DNA structure upon this compound binding .

- Molecular Docking: Predicts binding modes (e.g., minor groove binding with calf thymus DNA) using software like MOE, validated by thermodynamic parameters (ΔG, ΔH, ΔS) .

- Control Experiments: Ethidium bromide displacement assays and ionic strength variations rule out intercalative or electrostatic binding .

Advanced: How do this compound’s pharmacokinetics (e.g., CYP450 metabolism) influence clinical trial design and dosing optimization?

Methodological Answer:

- Dosing Regimens: Short half-life (~1.4 hours) necessitates on-demand dosing; studies must control for timing relative to sexual activity .

- Metabolic Variability: CYP2D6 and CYP3A4 polymorphisms affect drug clearance. Genotyping participants ensures stratification and reduces outcome variability .

- Active Metabolites: Monitoring desmethyl this compound levels (similar potency to parent compound) is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Basic: What steps ensure reproducibility in biochemical assays studying this compound’s mechanism of action?

Methodological Answer:

- Protocol Standardization: Detailed descriptions of buffer conditions, DNA: drug ratios, and temperature (e.g., 298–310 K in thermodynamic studies) .

- Instrument Calibration: Regular validation of spectrophotometers and fluorometers using reference standards .

- Replication: Triplicate measurements and independent replication by multiple researchers to confirm findings .

Advanced: How can researchers address ethical challenges in recruiting participants for this compound trials, particularly regarding sensitive outcomes like sexual function?

Methodological Answer:

- Participant Selection: Use validated screening tools (e.g., DSM-5 criteria) to ensure homogeneity while avoiding stigmatization .

- Informed Consent: Transparent communication about potential side effects (e.g., nausea, dizziness) and confidentiality protocols .

- Outcome Privacy: Anonymous data collection methods (e.g., secure digital platforms for IELT self-reporting) to reduce participant discomfort .

Basic: What statistical approaches are recommended for analyzing adverse event (AE) data in this compound trials?

Methodological Answer:

- Proportional Reporting: Calculate incidence rates (e.g., nausea in 20–30% of participants) and compare to placebo using chi-square tests .

- Severity Grading: Classify AEs using CTCAE criteria and analyze dose-dependent trends (e.g., higher AE rates with 60 mg vs. 30 mg) .

Advanced: How do thermodynamic parameters (ΔG, ΔH, ΔS) elucidate the forces driving this compound-DNA binding?

Methodological Answer:

- ΔG < 0: Spontaneous binding confirmed via negative Gibbs free energy values .

- ΔH > 0 and ΔS > 0: Hydrophobic interactions dominate, as seen in entropy-driven binding at higher temperatures (310 K) .

- Van’t Hoff Analysis: Linear plots of lnK vs. 1/T validate thermodynamic consistency .

Basic: What are the key considerations for writing a research paper on this compound’s clinical or mechanistic studies?

Methodological Answer:

- Structure: Follow IMRAD (Introduction, Methods, Results, Discussion) format, with detailed Methods sections for reproducibility .

- Data Presentation: Use tables for IELT means and confidence intervals; limit figures to critical findings (e.g., docking results) .

- Discussion: Contrast findings with prior work (e.g., Safarinejad vs. McMahon trials) and acknowledge limitations (e.g., short trial durations) .

Advanced: How can molecular docking studies be validated experimentally for this compound-DNA interaction research?

Methodological Answer:

- Consistency Checks: Compare docking-predicted binding energies (e.g., –6.93 kcal/mol) with experimental values (e.g., –7.11 kcal/mol) .

- Mutagenesis Studies: Modify DNA base pairs (e.g., AT-rich regions) to test docking predictions of minor groove specificity .

- Competitive Binding Assays: Use known groove binders (e.g., Hoechst 33258) to confirm this compound’s binding site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.